3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide
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Overview
Description
The compound “3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide” is a type of triazoloquinazolinone . Triazoloquinazolinones are nitrogen-rich fused heterocyclic compounds with numerous biological activities, such as anticancer, anticonvulsant, anti-HIV, antiallergic, and antidepressants .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process . The structure of the synthesized compound is confirmed by Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), 13-carbon nuclear magnetic resonance (13C NMR) spectroscopy, and mass spectroscopy (MS) .Molecular Structure Analysis
The molecular structure of similar compounds is determined by X-ray diffraction . The density functional theory (DFT) is used to calculate the optimal structure of the molecule . The results demonstrate that the analyzed structure is consistent with the crystal structure determined by single-crystal diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectroscopy (MS) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are revealed through the study of the molecular electrostatic potential and Frontier molecular orbital .Scientific Research Applications
Synthesis and Biological Activity Prediction
A study focused on the modeling of a virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. The compounds, including those related to 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide, were synthesized and evaluated for potential biological activities. The study used PASS and GUSAR software for predicting the spectrum of biological activity and acute toxicity. The predicted activities included potential antineurotic effects, particularly for treating male reproductive and erectile dysfunction. The substances were classified as slightly toxic or practically non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Anticancer Activity
Another study explored the cytotoxic effects of quinazoline derivatives, including structures similar to the compound , on human cancer cell lines. These compounds demonstrated significant anticancer activity and acted as multitarget agents (Ovádeková, Jantová, Theiszová, & Labuda, 2005).
Molecular Structure and Docking Studies
Research focusing on the molecular structure and docking studies of similar compounds included a detailed analysis using spectroscopy, X-ray crystallography, and density functional theory. These studies suggested favorable interactions between the compound and specific proteins, indicating potential inhibitory activity and therapeutic applications (Wu et al., 2022).
Antihistaminic Activity
A series of studies synthesized and evaluated the antihistaminic activity of various triazoloquinazolinone derivatives. These compounds, related to this compound, showed significant protection against histamine-induced bronchospasm in animal models, indicating potential as H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c23-17-7-3-1-5-14(17)13-27-21(30)16-6-2-4-8-18(16)28-19(25-26-22(27)28)11-12-20(29)24-15-9-10-15/h1-8,15H,9-13H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGSIJHLCLBRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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